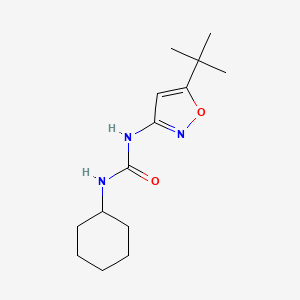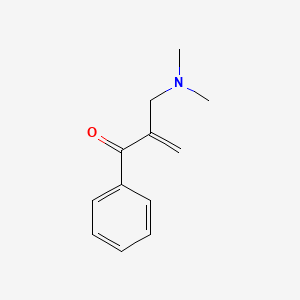![molecular formula C24H18N4O2 B14629585 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-00-0](/img/structure/B14629585.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a chemical compound with the molecular formula C22H18N2O2. It is a member of the quinoxaline family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazinoquinoxaline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of appropriate aromatic diamines with diketones. One common method starts with the reaction of 4-methoxyaniline with glyoxal to form the intermediate 2,3-bis(4-methoxyphenyl)quinoxaline. This intermediate is then subjected to further cyclization reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts may also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(4-chlorophenyl)quinoxaline
- 2,3-Bis(4-bromophenyl)quinoxaline
- 2,3-Bis(4-nitrophenyl)quinoxaline
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s electronic properties, solubility, and reactivity, making it distinct from other quinoxaline derivatives. The methoxy groups can also enhance the compound’s potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
57437-00-0 |
|---|---|
Molekularformel |
C24H18N4O2 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C24H18N4O2/c1-29-17-7-3-15(4-8-17)21-22(16-5-9-18(30-2)10-6-16)28-24-20(27-21)12-11-19-23(24)26-14-13-25-19/h3-14H,1-2H3 |
InChI-Schlüssel |
ZNRZWAHMXDDZEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


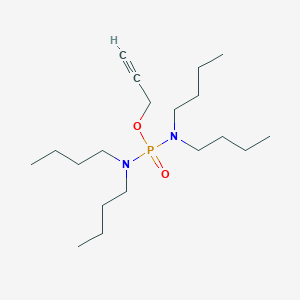
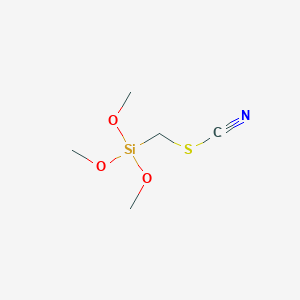
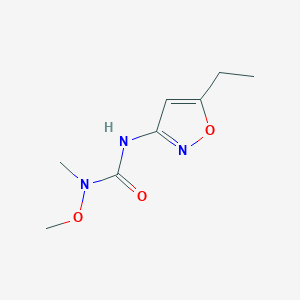
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
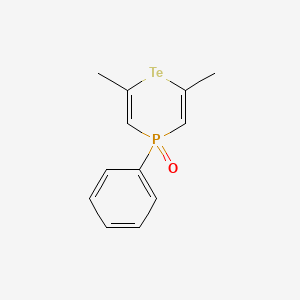
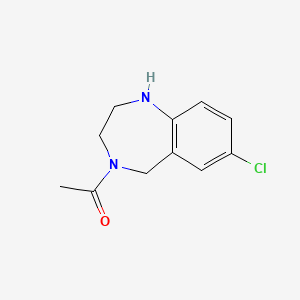
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)


![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
